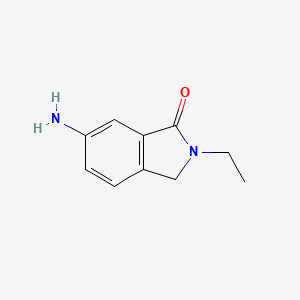
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine is an organic compound with the molecular formula C12H15FN2 and a molecular weight of 206.26 g/mol . It is characterized by the presence of an allyl group, a fluorine atom, and a pyrrolidinyl group attached to a pyridine ring.
Applications De Recherche Scientifique
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine has a wide range of applications in scientific research:
Méthodes De Préparation
The synthesis of 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-fluoro-6-(pyrrolidin-1-yl)pyridine with allyl bromide under basic conditions . The reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyridine ring to form piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Mécanisme D'action
The mechanism of action of 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the pyrrolidinyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications and the nature of the target .
Comparaison Avec Des Composés Similaires
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine can be compared with other similar compounds such as:
- 2-Fluoro-6-(pyrrolidin-1-yl)-3-(trimethylsilyl)ethynyl)pyridine
- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- 2-Fluoro-6-(pyrrolidin-1-yl)-4-(trimethylsilyl)ethynyl)pyridine
These compounds share similar structural features but differ in the substituents attached to the pyridine ring. The unique combination of the allyl group, fluorine atom, and pyrrolidinyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-fluoro-3-prop-2-enyl-6-pyrrolidin-1-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c1-2-5-10-6-7-11(14-12(10)13)15-8-3-4-9-15/h2,6-7H,1,3-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXSFCJICZIMFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=C(C=C1)N2CCCC2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B581346.png)
![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B581347.png)


![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B581354.png)








